molecular formula C18H16ClN3O4S2 B10979310 2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B10979310
M. Wt: 437.9 g/mol
InChI Key: GASKOROPHWTUTL-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenoxy group, a thiazolylsulfamoyl group, and a propanamide backbone, making it a versatile molecule for scientific research and industrial applications.

Properties

Molecular Formula

C18H16ClN3O4S2

Molecular Weight

437.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C18H16ClN3O4S2/c1-12(26-15-4-2-3-13(19)11-15)17(23)21-14-5-7-16(8-6-14)28(24,25)22-18-20-9-10-27-18/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

GASKOROPHWTUTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

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